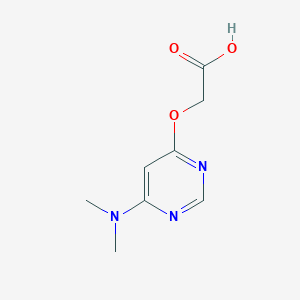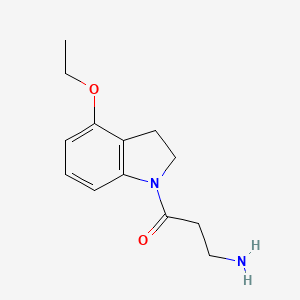
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
描述
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced through an etherification reaction, and the amino group can be added via reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce 3-amino-1-(4-ethoxyindolin-1-yl)propan-1-ol.
科学研究应用
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing signal transduction pathways. The amino group may form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
相似化合物的比较
- 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
- 3-Amino-1-(4-ethoxyindolin-1-yl)butan-1-one
- 3-Amino-1-(4-ethoxyindolin-1-yl)propan-2-one
Uniqueness: 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity.
属性
IUPAC Name |
3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIEWDSVLEYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


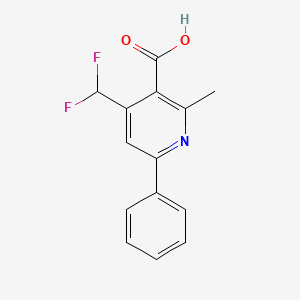
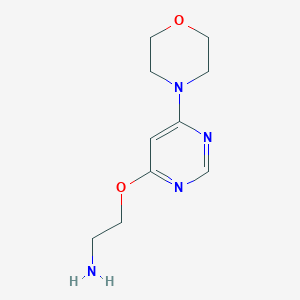
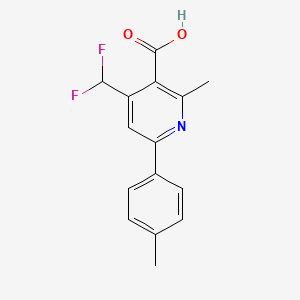
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
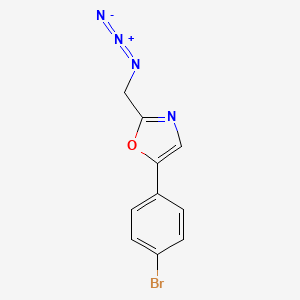
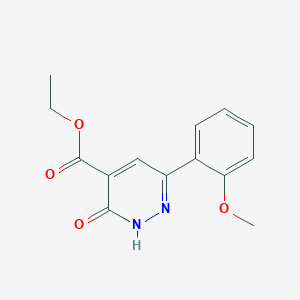
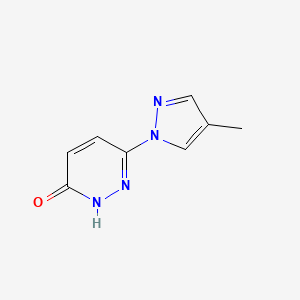



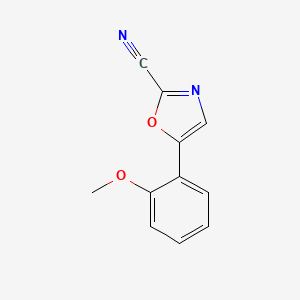
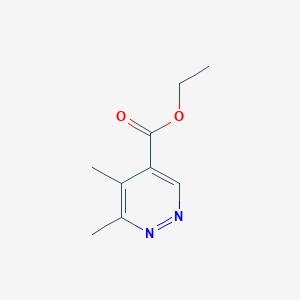
![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
